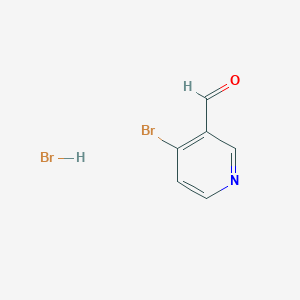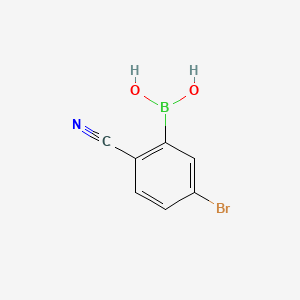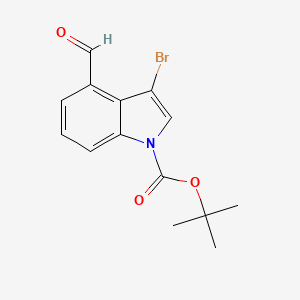
Methyl 4-amino-3-bromo-2-hydroxybenzoate
Overview
Description
“Methyl 4-amino-3-bromo-2-hydroxybenzoate” is a chemical compound with the molecular formula C8H8BrNO3 . It is used in various scientific and industrial applications .
Molecular Structure Analysis
The molecular structure of “Methyl 4-amino-3-bromo-2-hydroxybenzoate” is represented by the InChI code1S/C8H8BrNO3/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3,11H,10H2,1H3 . This indicates the presence of 8 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 3 oxygen atoms .
Scientific Research Applications
Structural and Theoretical Analysis
Methyl 4-hydroxybenzoate, a derivative of Methyl 4-amino-3-bromo-2-hydroxybenzoate, has been studied for its structural properties. The single-crystal X-ray structure of methyl 4-hydroxybenzoate was determined, revealing a 3D framework formed by extensive intermolecular hydrogen bonding. Computational calculations were performed using Gaussian 09W, Hartree Fock, and Density Functional Theory, indicating the molecule's pharmaceutical activity due to its lower band gap value, as determined by the energies of the frontier orbitals, HOMO, and LUMO (Sharfalddin et al., 2020).
Photodynamic Therapy Application
A newly synthesized zinc phthalocyanine, substituted with benzenesulfonamide derivative groups containing Schiff base, exhibits properties useful for photodynamic therapy (PDT) applications. Its notable fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield make it a remarkable potential candidate as a Type II photosensitizer for cancer treatment in PDT (Pişkin, Canpolat & Öztürk, 2020).
Fluorescent Sensor Development
Methyl 3,5-bis((E)-2-hydroxyphenylimino)methyl)-4-hydroxybenzoate, a compound related to Methyl 4-amino-3-bromo-2-hydroxybenzoate, has been synthesized as a chemosensor exhibiting high selectivity and sensitivity towards Al3+ ions. This chemosensor's properties, including a low detection limit and large Stokes shift, indicate its potential for use in bio-imaging, particularly for detecting Al3+ in human cervical HeLa cancer cell lines (Ye et al., 2014).
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that the compound can participate in reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the structure of the compound, which may influence its interaction with its targets.
Biochemical Pathways
It’s known that similar compounds can influence various biochemical pathways, including those involved in signal transduction, enzyme catalysis, and cellular metabolism .
Pharmacokinetics
Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys . These properties can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds are known to influence cellular processes such as signal transduction, enzyme activity, and gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-amino-3-bromo-2-hydroxybenzoate. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
methyl 4-amino-3-bromo-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3,11H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGFZZXJCUIEJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)N)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1441196.png)



![4-Oxo-1-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1441202.png)


![2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1441206.png)

![4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1441211.png)